molecular formula C18H20ClNO3S2 B2679673 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone CAS No. 2034287-51-7

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

Cat. No. B2679673
CAS RN: 2034287-51-7
M. Wt: 397.93
InChI Key: WZLRXGCKRBGXQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C18H20ClNO3S2 and its molecular weight is 397.93. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study detailed the synthesis of various chemical compounds, including 1-chloro-4-(p-tolyolxy)benzene derivatives, which were then tested for their antimicrobial activity against different bacterial species such as Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. The structure elucidation of these compounds was based on element analysis and 1H NMR Spectra studies, highlighting the importance of synthetic pathways and antimicrobial properties in pharmaceutical research (Dave et al., 2013).

Corrosion Inhibition

Another research focus is on the corrosion inhibition efficiency of synthesized compounds for carbon steel in hydrochloric acid, showing that certain chemical structures can act as effective inhibitors against metal corrosion. This has significant implications for industrial applications, particularly in protecting infrastructure and equipment from corrosive damage (Hegazy et al., 2012).

Blood Platelet Aggregation Inhibition

Research on the inhibition of ADP-induced aggregation of blood platelets by compounds such as (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride demonstrates the potential therapeutic applications of chemical compounds in treating cardiovascular diseases. This study emphasizes the role of chemical synthesis in developing new pharmaceuticals (Grisar et al., 1976).

Antiviral Activity

The synthesis and evaluation of antiviral activities of heterocyclic compounds, including their effectiveness against HSV1 and HAV-MBB, showcase the potential for developing new antiviral agents. Such studies are crucial in the ongoing effort to discover effective treatments for viral infections (Attaby et al., 2006).

Catalytic Behavior in Ethylene Reactivity

A study on the synthesis of NNN tridentate ligands and their coordination with iron(II) and cobalt(II) dichloride for ethylene oligomerization and polymerization highlights the role of chemical compounds in catalysis and polymer science. This research could influence the development of materials and chemicals in the industrial sector (Sun et al., 2007).

properties

IUPAC Name

1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(4-propan-2-ylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3S2/c1-12(2)25(22,23)15-5-3-13(4-6-15)9-18(21)20-8-7-16-14(11-20)10-17(19)24-16/h3-6,10,12H,7-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLRXGCKRBGXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC3=C(C2)C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

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